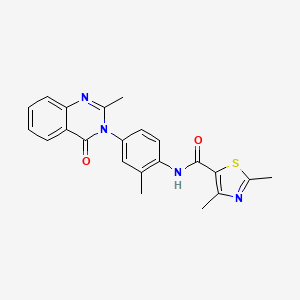

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a quinazolinone moiety, both known for their diverse pharmacological properties, including anticancer and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₄N₄O₂S. Its structure integrates multiple functional groups that enhance its interaction with biological systems, making it a candidate for therapeutic applications.

| Structural Features | Functional Group | Biological Activity |

|---|---|---|

| Thiazole Ring | Thiazole | Anticancer, Anticonvulsant |

| Quinazolinone Moiety | Quinazolinone | Anticancer, Antimicrobial |

| Amide Group | Amide | Potential enzyme inhibition |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms often involve the activation of caspase pathways and disruption of DNA synthesis, leading to cell death .

In a comparative study of thiazole derivatives, certain compounds showed enhanced potency against tumor cells by promoting apoptotic pathways . The specific interactions of quinazoline derivatives with allosteric sites on enzymes like glucokinase suggest a multifaceted approach to cancer treatment .

Anticonvulsant Activity

The anticonvulsant potential of this compound is also noteworthy. The thiazole moiety has been associated with neuroprotective effects and the ability to modulate neurotransmitter systems involved in seizure activity. In vivo studies using established seizure models (such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests) have shown that similar compounds exhibit significant anticonvulsant activity at specific dosages .

For example, certain derivatives of 1,3,4-thiadiazole have demonstrated effective protection against induced seizures without notable neurotoxicity . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or quinazolinone components can enhance efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole and quinazolinone derivatives:

- Synthesis and Evaluation : A new class of thiazole-(benz)azole derivatives was synthesized to evaluate their anticancer activity against various cell lines. The results indicated significant anticancer effects correlated with structural modifications .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities of these compounds to target enzymes. Such studies provide insights into the mechanisms by which these compounds exert their biological effects .

- Comparative Analysis : A comparative analysis of different thiazole-based compounds revealed that those with specific substitutions exhibited superior biological activity, suggesting that structural optimization is crucial for enhancing therapeutic efficacy .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide have shown promising anticancer properties. Studies have demonstrated that these compounds can interact with specific biological targets, such as allosteric sites on enzymes like glucokinase, influencing metabolic pathways crucial for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study involving Mannich bases derived from similar structures reported cytotoxicity levels that were 2.5 to 5.2 times higher than the standard chemotherapy drug 5-fluorouracil against various cancer cell lines, including human colon cancer cells . This suggests that the compound may serve as a lead for developing more effective anticancer agents.

Anticonvulsant Activity

The compound's potential as an anticonvulsant has also been explored. Its structural components suggest that it may interact with neurotransmitter systems involved in seizure activity. Preliminary studies indicate that derivatives of quinazoline compounds exhibit anticonvulsant effects, making this compound a candidate for further research in treating epilepsy and other neurological disorders.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2,4-dimethyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, DMF) and catalysts (e.g., LiCl, EDCI/HOBt) based on analogous thiazole and quinazoline syntheses. For example, refluxing in ethanol with stoichiometric control of intermediates (e.g., thiosemicarbazides) can improve yield. Monitor reaction progress via TLC and characterize intermediates using IR and 1H-NMR to ensure purity before proceeding to subsequent steps .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a combination of IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1750 cm−1) and 1H-NMR to verify substituent positions (e.g., methyl protons at δ 2.2–2.8 ppm). Cross-reference with published spectra of structurally similar thiazole-carboxamides and quinazolinones, ensuring assignments align with expected coupling patterns and integration ratios .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Employ cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). For antimicrobial screening, use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated after 24-hour incubation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer : Systematically modify substituents on the thiazole and quinazolinone rings. For example:

- Replace methyl groups with halogens or electron-withdrawing groups to modulate lipophilicity.

- Introduce bioisosteres (e.g., oxadiazole for thiazole) to improve metabolic stability.

Test analogs in parallel using standardized assays (e.g., IC50 in kinase inhibition assays) and correlate substitutions with activity trends. Use molecular docking to predict binding interactions with target proteins (e.g., EGFR, VEGFR) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Normalize data using standardized protocols (e.g., ATP levels in kinase assays) and replicate experiments across independent labs.

- Compound Purity : Confirm purity (>95%) via HPLC and elemental analysis to exclude confounding effects from impurities.

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., from ATCC) and document passage numbers to minimize genetic drift .

Q. How can molecular docking elucidate potential multi-target mechanisms of action?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) against a panel of cancer-related targets (e.g., PI3K, mTOR, HDACs). Prioritize targets with high docking scores (ΔG < −8 kcal/mol) and validate experimentally via enzyme inhibition assays. Cross-reference with Connectivity Map data to identify gene-expression signatures linked to multi-target modulation .

Q. What experimental designs mitigate solvent effects on compound stability during synthesis?

- Methodological Answer :

- Screen solvents (e.g., DMSO vs. ethanol) for compatibility using accelerated stability studies (40°C/75% RH for 14 days).

- Monitor degradation via HPLC and identify degradation products using LC-MS.

- Optimize reaction conditions (e.g., inert atmosphere, low temperature) for moisture-sensitive intermediates .

属性

IUPAC Name |

2,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-12-11-16(26-14(3)24-19-8-6-5-7-17(19)22(26)28)9-10-18(12)25-21(27)20-13(2)23-15(4)29-20/h5-11H,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTIBEOYVCGPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。